molecular formula C19H22N4O2 B3017287 (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 2309711-10-0

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B3017287
CAS No.: 2309711-10-0
M. Wt: 338.411
InChI Key: CVQQKCMXOAINSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone , also referred to as a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N5O2C_{18}H_{23}N_{5}O_{2}, with a molecular weight of approximately 341.415 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a cyclopropyl group, which are known for their roles in various biological activities.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Antitumor Activity : Derivatives of piperidine have shown promise in cancer therapy. For instance, studies have indicated that piperidine derivatives can act as anti-cancer agents by inducing apoptosis in cancer cells through various pathways .
  • Antimicrobial Properties : Some piperidine derivatives have demonstrated antibacterial and antifungal activities. For example, compounds similar to the target molecule have been tested against various bacterial strains and shown moderate to strong inhibitory effects .
  • Neuropharmacological Effects : Piperidine derivatives are recognized for their central nervous system (CNS) activity, acting as either depressants or stimulants depending on dosage. This aspect is particularly relevant in treating neuropsychological disorders .

The mechanisms by which this compound exerts its effects are under investigation. Potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .
  • Receptor Modulation : The compound may interact with specific receptors in the CNS, contributing to its neuropharmacological effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Cyclopropyl-6-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidineSimilar piperidine and pyrimidine structuresAntitumor, antimicrobial
5-(Piperidin-4-yl)-1,2,4-oxadiazole derivativesContains oxadiazole moietyHsClpP agonists, anticancer
5-{1-[4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-merca...Exhibits enzyme inhibitionAntimicrobial

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Anticancer Studies : A study on piperidine derivatives demonstrated significant tumor growth inhibition in animal models when treated with compounds similar to this compound .
  • Neuropharmacological Trials : Research has shown that certain piperidine derivatives can effectively modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression .
  • Antimicrobial Efficacy : Clinical trials involving similar compounds have reported moderate success against resistant bacterial strains, indicating their potential role in antibiotic development .

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(16-3-7-20-8-4-16)23-9-5-14(6-10-23)12-25-18-11-17(15-1-2-15)21-13-22-18/h3-4,7-8,11,13-15H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQQKCMXOAINSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.